molecular formula C17H25NO2 B592164 tert-Butyl (trans-4-phenylcyclohexyl)carbamate CAS No. 1190890-51-7

tert-Butyl (trans-4-phenylcyclohexyl)carbamate

Cat. No. B592164
M. Wt: 275.392
InChI Key: ZXSJIEMXLZAPCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“tert-Butyl (trans-4-phenylcyclohexyl)carbamate” is a chemical compound used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Molecular Structure Analysis

The molecular formula of “tert-Butyl (trans-4-phenylcyclohexyl)carbamate” is C17H25NO2 . The InChI code is 1S/C17H25NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19)/t14-,15- . The Canonical SMILES is CC©©OC(=O)NC1CCC(CC1)C2=CC=CC=C2 .


Physical And Chemical Properties Analysis

The molecular weight of “tert-Butyl (trans-4-phenylcyclohexyl)carbamate” is 275.39 g/mol . The compound is a solid at room temperature . The storage temperature is between 2-8°C in a dry, sealed environment .

Scientific Research Applications

  • Enantioselective Synthesis Applications : This compound is an important intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, as demonstrated by Ober et al. (2004) in their study on the crystal structure of a related compound, proving the relative substitution of the cyclopentane ring in this intermediate is the same as that in β-2-deoxyribosylamine (Ober, Marsch, Harms, & Carell, 2004).

  • Cytotoxicity of Platinum(IV) Complexes : Wilson and Lippard (2011) reported on the synthesis, characterization, and cytotoxicity of new platinum(IV) complexes, where tert-Butyl (trans-4-phenylcyclohexyl)carbamate played a role in the formulation of these compounds. These complexes showed potential as agents with comparable or slightly better activity than cisplatin against certain cancer cells (Wilson & Lippard, 2011).

  • Synthesis of Bicyclic and Tricyclic Derivatives : Gómez-Sánchez, Soriano, and Marco-Contelles (2007) explored the base-promoted heterocyclization of alkyl N-(cis(trans)-3,trans(cis)-4-dibromocyclohex-1-yl)carbamates. They found that tert-Butyl (trans-4-phenylcyclohexyl)carbamate was useful in the synthesis of 7-azabicyclo[2.2.1]heptane derivatives, an intermediate in the total synthesis of epibatidine (Gómez-Sánchez, Soriano, & Marco-Contelles, 2007).

  • Enzymatic Kinetic Resolution : Piovan, Pasquini, and Andrade (2011) studied the enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a compound related to tert-Butyl (trans-4-phenylcyclohexyl)carbamate, highlighting its importance in the synthesis of chiral organoselenanes and organotelluranes (Piovan, Pasquini, & Andrade, 2011).

  • Synthesis of Protected Amines : Lebel and Leogane (2005) demonstrated a method for the synthesis of Boc-protected amines using tert-butyl carbamate. This highlights the utility of tert-butyl carbamates in the protection of amines, which is a crucial step in peptide synthesis (Lebel & Leogane, 2005).

Safety And Hazards

The compound has been classified with the following hazard statements: H302-H315-H319-H335 . This indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

tert-butyl N-(4-phenylcyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-17(2,3)20-16(19)18-15-11-9-14(10-12-15)13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXSJIEMXLZAPCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (trans-4-phenylcyclohexyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.